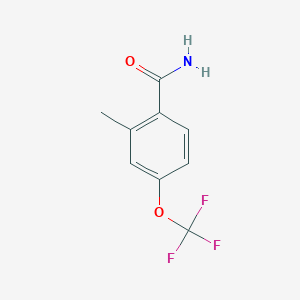

2-Methyl-4-(trifluoromethoxy)benzamide

Overview

Description

“2-Methyl-4-(trifluoromethoxy)benzamide” is a chemical compound with the CAS Number: 261951-90-0 . It has a molecular weight of 219.16 .

Synthesis Analysis

The synthesis of “2-Methyl-4-(trifluoromethoxy)benzamide” can be achieved through nucleophilic trifluoromethoxylation of alkyl halides . This process involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The TFBO reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(trifluoromethoxy)benzamide” can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-4-(trifluoromethoxy)benzamide” primarily involve nucleophilic trifluoromethoxylation . This process is important in the fields of pharmaceuticals, pesticides, and materials due to the unique properties of the trifluoromethoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-4-(trifluoromethoxy)benzamide” include a molecular weight of 219.16 . More detailed properties may be available from suppliers or in safety data sheets .Scientific Research Applications

Antiarrhythmic Activity

2-Methyl-4-(trifluoromethoxy)benzamide and related compounds have been investigated for their potential as antiarrhythmic agents. Studies have shown that benzamides with trifluoroethoxy ring substituents exhibit significant antiarrhythmic activity. These compounds, including derivatives like flecainide acetate, have been evaluated in animal models and clinical trials for their effectiveness in treating arrhythmias (Banitt, Bronn, Coyne, & Schmid, 1977); (Banitt, Coyne, Schmid, & Mendel, 1975).

Antidiabetic Properties

Research has identified certain benzamide derivatives, including those similar to 2-methyl-4-(trifluoromethoxy)benzamide, as potential antidiabetic agents. For example, compounds like KRP-297, which exhibit structural similarities, have been proposed as candidate drugs for treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

Antioxidant Properties

Studies on benzamides, including structures similar to 2-methyl-4-(trifluoromethoxy)benzamide, have explored their antioxidant properties. A novel compound was analyzed for its molecular structure and antioxidant activities using X-ray diffractions and DFT calculations, highlighting the potential use of such compounds in antioxidant applications (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Antiproliferative Activity

N-alkyl-2-substituted benzamides have been synthesized and evaluated for their antiproliferative activity, particularly against cancer cell lines. These studies indicate the potential of benzamide derivatives in the development of new anti-cancer treatments (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Polymer Science Applications

In polymer science, benzamide derivatives with trifluoromethyl substituents have been utilized in the synthesis of organosoluble polyimides. These polymers demonstrate good solubility and thermal stability, making them suitable for various industrial applications (Liu, He, Li, Qian, Wang, & Yang, 2002).

Antimicrobial Activity

Some benzamide derivatives, including those structurally related to 2-methyl-4-(trifluoromethoxy)benzamide, have shown promising antimicrobial activity. Studies on thiourea derivatives of benzamides, for instance, have demonstrated their potential in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Insecticidal Activity

Some substituted benzamides, including those with structural similarities to 2-methyl-4-(trifluoromethoxy)benzamide, have been found effective as insecticides. Compounds like SIR-8514 and SIR-6874 have shown high efficacy in controlling mosquito populations, indicating the potential of these compounds in pest control (Schaefer, Miura, Wilder, & Mulligan, 1978).

properties

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-5-4-6(15-9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKHHJYCFMGGDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(trifluoromethoxy)benzamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2374253.png)

![1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2374255.png)

![1-[4-[4-(2-Hydroxyphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2374264.png)

![Ethyl 4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2374265.png)

![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)